
N,4-dimethyl-1,2-oxazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,4-dimethyl-1,2-oxazol-3-amine is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered ring structures containing one oxygen and one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,4-dimethyl-1,2-oxazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of β-hydroxy amides with reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor, which facilitate the formation of the oxazole ring . Another approach involves the use of N-acyl sulfilimines with ynamides in the presence of a gold catalyst, leading to the formation of 4-aminooxazoles .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial for efficient industrial synthesis.
化学反应分析
Types of Reactions
N,4-dimethyl-1,2-oxazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acids, while reduction can produce oxazoline derivatives.
科学研究应用
N,4-dimethyl-1,2-oxazol-3-amine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
作用机制
The mechanism of action of N,4-dimethyl-1,2-oxazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to active sites, thereby modulating biological processes. Studies have shown that derivatives of oxazole can inhibit the proliferation of cancer cells by inducing apoptosis through pathways involving caspases and NF-κB .
相似化合物的比较
Similar Compounds
Oxazoline: Similar in structure but with different functional groups, leading to varied biological activities.
Thiazole: Contains sulfur instead of oxygen, which imparts different reactivity and biological effects.
Uniqueness
N,4-dimethyl-1,2-oxazol-3-amine is unique due to its specific substitution pattern, which influences its reactivity and potential applications. Its ability to undergo diverse chemical reactions and form various derivatives makes it a valuable compound in research and industry.
属性
分子式 |
C5H8N2O |
|---|---|
分子量 |
112.13 g/mol |
IUPAC 名称 |
N,4-dimethyl-1,2-oxazol-3-amine |
InChI |
InChI=1S/C5H8N2O/c1-4-3-8-7-5(4)6-2/h3H,1-2H3,(H,6,7) |
InChI 键 |
ZIOGAWBHZZNDDW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CON=C1NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



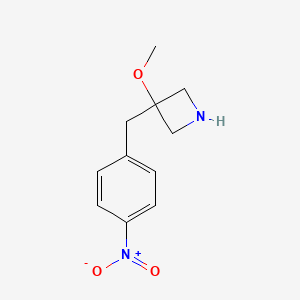

![rac-[(1R,2R)-2-(5-methylfuran-2-yl)cyclopropyl]methanamine,trans](/img/structure/B15319754.png)
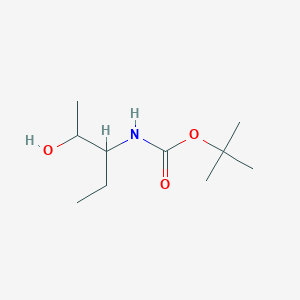
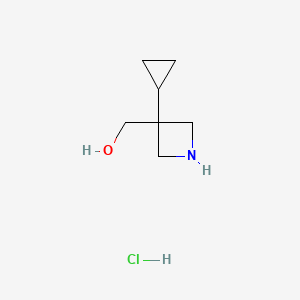
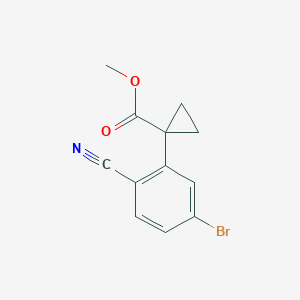
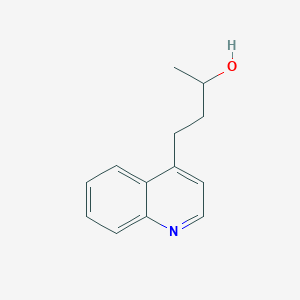
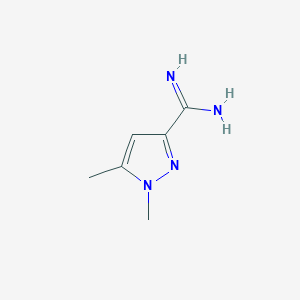
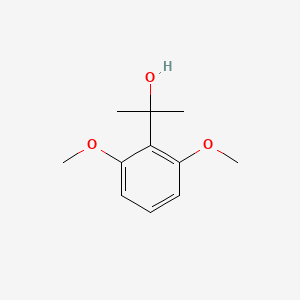
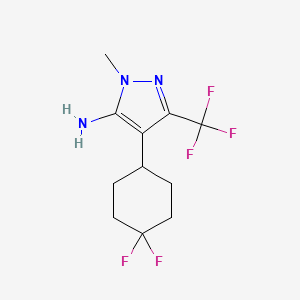
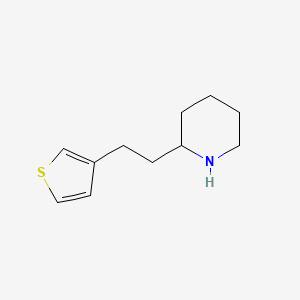
![2,2-Difluoro-2-[4-(propan-2-yl)phenyl]ethan-1-amine](/img/structure/B15319827.png)
![tert-butyl 3-iodo-2-methyl-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate](/img/structure/B15319828.png)
